2-Bromo-N-methoxy-N-methylacetamide

説明

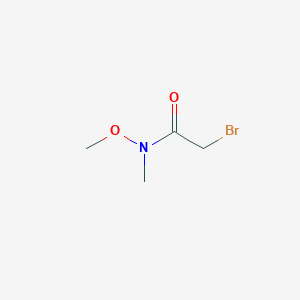

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446373 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134833-83-3 | |

| Record name | 2-Bromo-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Methoxy N Methylacetamide

Direct Halogenation Approaches

Direct halogenation strategies focus on the introduction of a bromine atom onto the acetyl group of an N-methoxy-N-methylacetamide precursor. This method is often favored for its straightforward nature.

Bromination of N-Methoxy-N-methylacetamide Precursors

The most common precursor for this approach is N-methoxy-N-methylacetamide. This compound can be synthesized by the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or triethylamine. chemicalbook.com The subsequent bromination of this precursor introduces the bromine atom at the alpha-position to the carbonyl group.

Role of Specific Brominating Agents and Optimized Reaction Conditions

Various brominating agents can be employed for the conversion of N-methoxy-N-methylacetamide to its brominated derivative. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a radical initiator or under reflux conditions. The reaction conditions, including solvent, temperature, and the stoichiometry of the reagents, are critical for optimizing the yield and minimizing the formation of byproducts, such as over-brominated compounds. For instance, the reaction can be performed at 60°C or under reflux, with yields ranging from 58% to 72%.

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |

| Bromination | N-methoxy-N-methylacetamide, NBS/HBr | Reflux or 60°C | 58-72 | Utilizes stable precursors | Risk of over-bromination |

Alternative Synthetic Routes

Nucleophilic Substitution Pathways for Introduction of the Bromine Atom

While less commonly detailed for this specific compound, nucleophilic substitution offers a conceptual route. This would involve a precursor with a suitable leaving group on the acetyl moiety, which is then displaced by a bromide ion. However, the more prevalent methods involve the direct use of brominated starting materials.

Preparation from Carboxylic Acid Derivatives (e.g., Bromoacetic Acid Derivatives)

A highly effective and widely employed method for synthesizing 2-bromo-N-methoxy-N-methylacetamide involves the use of bromoacetic acid or its activated derivatives. This approach builds the core structure of the target molecule through an amidation reaction.

One common strategy is the acylation of N,O-dimethylhydroxylamine with bromoacetyl chloride. This reaction is typically carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature, providing the desired product in good yield (around 78%). Another variation involves the reaction of bromoacetyl bromide with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like potassium carbonate.

Alternatively, bromoacetic acid itself can be coupled with N,O-dimethylhydroxylamine hydrochloride using a variety of coupling reagents. Catalytic amidation using an iron catalyst (Fe₃O₄) at 85°C for 48 hours has been reported to give yields in the range of 82-86%. While this method is eco-friendly due to the recyclable catalyst, it requires a longer reaction time. Other peptide coupling reagents, such as those based on carbodiimides, hydroxybenzotriazole, and triphenylphosphine, have also been successfully used to form Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine. wikipedia.orgnih.govarkat-usa.org

| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |

| Acylation | Bromoacetyl chloride, N,O-dimethylhydroxylamine | 0°C to Room Temp, 12 h | 78 | Single-step, high purity | Requires handling of reactive acyl chloride |

| Catalytic Amidation | Bromoacetic acid, N,O-dimethylhydroxylamine hydrochloride, Fe₃O₄ | 85°C, 48 h | 82-86 | Eco-friendly, recyclable catalyst | Long reaction time |

This compound is a type of Weinreb amide, which are notable for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes. wikipedia.orgorientjchem.org The N-methoxy-N-methylamide functionality is stable to many organometallic reagents, preventing the common problem of over-addition. wikipedia.org

Reactivity Profiles and Mechanistic Investigations of 2 Bromo N Methoxy N Methylacetamide

Reactivity of the α-Bromo Substituent

The primary locus of reactivity on 2-Bromo-N-methoxy-N-methylacetamide, beyond the carbonyl group, is the carbon-bromine bond at the α-position. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions at the α-Carbon

The displacement of the bromide ion by nucleophiles is a key transformation of this compound, proceeding typically via an SN2 mechanism. This allows for the introduction of a wide array of functionalities at the α-position, leading to the synthesis of diverse substituted Weinreb amides.

The formation of new carbon-carbon bonds at the α-position is a powerful tool for building molecular complexity. While specific studies detailing the reaction of this compound with a broad range of carbon nucleophiles are not extensively documented in publicly available literature, the general reactivity pattern of α-halo amides suggests that it would readily react with stabilized carbanions. For instance, enolates derived from β-dicarbonyl compounds, such as malonic esters, are expected to be effective nucleophiles in this context.

Table 1: Representative Reaction of α-Bromo Amides with Carbon-Centered Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Diethyl malonate | Diethyl 2-(N-methoxy-N-methylcarbamoyl)succinate | NaH, THF, 0 °C to rt | Not Reported | General Reaction |

This table represents a general transformation expected for α-bromo amides; specific data for this compound is not available in the cited literature.

The electrophilic α-carbon of this compound is also a prime target for heteroatom nucleophiles. Reactions with amines, thiols, and alkoxides provide straightforward access to α-amino, α-thio, and α-alkoxy Weinreb amides, respectively. These products are valuable intermediates for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

For example, the reaction with a primary or secondary amine would yield an α-amino Weinreb amide. This transformation is fundamental in the synthesis of building blocks for peptide synthesis. Similarly, thiols can displace the bromide to form α-thioether derivatives, and alkoxides will yield α-alkoxy amides. The reactivity of the N-methoxy group in N-methoxyamides can enhance the nucleophilicity of the nitrogen, which may influence intermolecular reactions, though in the case of substitution at the α-carbon, the primary interaction is with the electrophilic carbon center. nih.gov

Table 2: Anticipated Reactions with Heteroatom Nucleophiles

| Nucleophile | Anticipated Product | General Reaction Conditions |

| Ammonia | 2-Amino-N-methoxy-N-methylacetamide | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) |

| Benzylamine | 2-(Benzylamino)-N-methoxy-N-methylacetamide | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Sodium thiophenoxide | N-methoxy-N-methyl-2-(phenylthio)acetamide | Solvent (e.g., DMF or EtOH) |

| Sodium methoxide | N-methoxy-2-methoxy-N-methylacetamide | Solvent (e.g., MeOH) |

This table illustrates expected reactions based on the known reactivity of α-halo amides. Specific experimental data for this compound was not found in the reviewed literature.

α-Deprotonation and Enolate Chemistry

The hydrogen atom on the α-carbon of this compound is acidic due to the inductive effect of the bromine atom and the resonance-stabilizing effect of the adjacent carbonyl group. This allows for deprotonation to form a resonance-stabilized enolate, which is a powerful nucleophile in its own right.

The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), is a standard method for the deprotonation of carbonyl compounds to form lithium enolates. libretexts.orglumenlearning.comlibretexts.org The application of this methodology to this compound would generate a transient α-lithio-α-bromo Weinreb amide. This species is a highly reactive intermediate, and its formation must be carefully controlled, typically at low temperatures (e.g., -78 °C), to prevent decomposition or unwanted side reactions. youtube.com The formation of a kinetic enolate is generally favored under these conditions. libretexts.orglumenlearning.comlibretexts.org

The general process for enolate formation is depicted below:

Br-CH2-C(=O)N(OCH3)CH3 + LDA -> [Br-CH=C(O-)N(OCH3)CH3]Li+ + diisopropylamine (B44863)

Once formed, the α-anion of this compound can participate in a variety of bond-forming reactions. These reactions are synthetically valuable as they allow for the introduction of substituents at the α-position, followed by further transformations of the Weinreb amide moiety.

Alkylation: The lithium enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. This α-alkylation is a cornerstone of carbon-carbon bond formation. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. lumenlearning.comlibretexts.org

Acylation: The enolate can also be acylated using an appropriate acylating agent, such as an acyl chloride or anhydride. This would lead to the formation of a β-keto Weinreb amide derivative.

While the general principles of enolate chemistry are well-established, specific documented examples of the generation and subsequent reactions of the α-anion derived from this compound are scarce in the readily accessible scientific literature. The inherent reactivity of the C-Br bond in the starting material and the potential for competing reactions, such as self-condensation or elimination, would require careful optimization of reaction conditions.

Reactivity of the N-Methoxy-N-methyl Amide Moiety (Weinreb Amide Functionality)

The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, is a versatile functional group in organic synthesis. Its reactivity is characterized by the ability to undergo nucleophilic additions to the carbonyl group without the common side reaction of over-addition. This unique reactivity is attributed to the formation of a stable chelated intermediate.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of the Weinreb amide is susceptible to attack by various nucleophiles. numberanalytics.com This reactivity is fundamental to its application in the synthesis of ketones and aldehydes. wikipedia.org The N-methoxy and N-methyl substituents play a crucial role in modulating the reactivity of the carbonyl group. The methoxy (B1213986) group is thought to enhance the reactivity towards nucleophiles, while the methyl group contributes to the stability of the resulting intermediate. numberanalytics.com

A key feature of the reactivity of Weinreb amides is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. researchgate.netorientjchem.org This intermediate is stabilized by chelation involving the oxygen of the methoxy group and the metal counter-ion of the nucleophile. wikipedia.org This chelation prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, which is a common problem with other carboxylic acid derivatives. wikipedia.org The stability of this intermediate is a critical factor in the controlled formation of ketones and aldehydes. orientjchem.org

Weinreb amides readily react with a variety of organometallic reagents, including Grignard reagents (organomagnesium), organolithium, and organocerium compounds, to produce ketones in high yields. numberanalytics.comwikipedia.org The reaction proceeds through the formation of the stable tetrahedral intermediate, which upon workup, collapses to the corresponding ketone. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups in both the Weinreb amide and the organometallic reagent. wikipedia.org The use of organometallic reagents with Weinreb amides is a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds. orientjchem.org

A study on the chemoselective addition of halomethyllithiums to α,β-unsaturated Weinreb amides demonstrated the formation of α,β-unsaturated α'-haloketones. nih.govacs.org The stability of the tetrahedral intermediate was crucial for the selective formation of the desired product, preventing the formation of carbinols that would result from over-addition. nih.govacs.org

| Organometallic Reagent | Product Type | Reference |

| Grignard Reagents | Ketones | numberanalytics.comwikipedia.org |

| Organolithium Reagents | Ketones | numberanalytics.comwikipedia.org |

| Organocerium Reagents | Ketones | Not explicitly found for this compound |

| Halomethyllithiums | α'-Haloketones | nih.govacs.org |

The Weinreb amide functionality can be reduced to the corresponding aldehyde by treatment with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction proceeds in a controlled manner, stopping at the aldehyde stage due to the stability of the intermediate formed. This provides a reliable method for the synthesis of aldehydes from carboxylic acid derivatives. wikipedia.org The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the alcohol. For instance, a controlled reduction of a similar, bulkier carboxamide with borane-tetrahydrofuran (B86392) (BTHF) was reported to be effective. researchgate.net

Role as a Latent Aldehyde or Acyl Cation Equivalent

The Weinreb amide can be considered a "latent" or protected form of an aldehyde or an acyl cation. By reacting it with a hydride reagent, the aldehyde is revealed. wikipedia.org Similarly, its reaction with an organometallic reagent is equivalent to the acylation of the nucleophile, making the Weinreb amide an effective acyl cation equivalent. This dual role makes it a valuable synthetic intermediate.

Electrophilic Characteristics of this compound

The presence of the bromine atom at the alpha-position to the carbonyl group in this compound introduces an additional electrophilic site into the molecule. The bromine atom is highly reactive and susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at the alpha-position.

The molecule as a whole is described as a versatile electrophilic reagent. biosynth.com It can participate in reactions where it is attacked by nucleophiles at either the carbonyl carbon or the alpha-carbon. The inherent reactivity of the Weinreb amide functionality is therefore complemented by the electrophilicity conferred by the alpha-bromo substituent.

Oxidative and Reductive Transformations of the Compound

The presence of both a labile bromine atom and a reducible carbonyl group within this compound allows for a variety of oxidative and reductive reactions. The outcomes of these transformations are highly dependent on the choice of reagents and reaction conditions.

Reductive Transformations

The reduction of this compound primarily targets the Weinreb amide functionality. Due to the inherent stability of the N-methoxy-N-methylamide group, its reduction can be controlled to yield aldehydes, a key advantage over the reduction of other carboxylic acid derivatives which often proceed to the corresponding alcohol.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the Weinrebe amide. The reaction proceeds through a stable five-membered chelated intermediate formed by the coordination of the aluminum to both the carbonyl oxygen and the methoxy oxygen. researchgate.netescholarship.org This intermediate is stable at low temperatures and collapses upon acidic workup to afford the corresponding bromoacetaldehyde. This controlled reduction prevents the over-reduction to the alcohol that is commonly observed with other amide types.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce the stable Weinreb amide under standard conditions. masterorganicchemistry.com However, more specialized hydride reagents have been developed for the chemoselective reduction of Weinreb amides. For instance, chloromagnesium dimethylaminoborohydride (ClMg⁺ [H₃BNMe₂]⁻, MgAB) has been shown to be an effective partial reducing agent for Weinreb amides, yielding aldehydes with enhanced chemoselectivity. researchgate.net The use of such reagents can be advantageous when other reducible functional groups are present in the molecule.

| Reagent | Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Bromoacetaldehyde | Strong reducing agent; reaction proceeds via a stable chelated intermediate, preventing over-reduction to the alcohol. researchgate.netescholarship.org |

| Sodium Borohydride (NaBH₄) | No reaction | Generally not reactive enough to reduce the Weinreb amide under standard conditions. masterorganicchemistry.com |

| Chloromagnesium dimethylaminoborohydride (MgAB) | Bromoacetaldehyde | A milder, chemoselective reducing agent for Weinreb amides. researchgate.net |

Oxidative Transformations

Detailed research findings on the specific oxidative transformations of this compound are less commonly reported in readily available literature. However, based on the general reactivity of α-halo amides, several oxidative pathways can be postulated.

The bromine atom at the alpha position makes the adjacent carbon susceptible to oxidative processes. While the Weinreb amide itself is relatively stable to oxidation, the C-Br bond can be a site of reactivity. Under specific oxidative conditions, it is conceivable that the compound could be converted to an α-keto amide. For instance, methods involving the oxidation of α-substituted amines to amides have been reported, suggesting that similar transformations might be possible for α-bromo amides under suitable catalytic systems. masterorganicchemistry.com

Furthermore, the development of photocatalytic methods for the oxidation of bromoalkynes to α-ketoamides suggests the potential for similar transformations involving the C-Br bond in this compound, although specific studies on this compound are not prevalent.

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites

The presence of two primary electrophilic centers in this compound—the carbonyl carbon of the Weinreb amide and the carbon atom bearing the bromine—gives rise to questions of chemo- and regioselectivity in its reactions with nucleophiles.

The Weinreb amide functionality is renowned for its ability to react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to produce ketones in a highly controlled manner. This selectivity is attributed to the formation of a stable, five-membered chelated intermediate upon nucleophilic attack at the carbonyl carbon. This intermediate prevents the common problem of over-addition, which would lead to the formation of a tertiary alcohol.

In the case of this compound, a nucleophile can potentially attack either the carbonyl carbon or the carbon bearing the bromine atom in a nucleophilic substitution (Sₙ2) reaction. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium and Grignard reagents, will preferentially attack the hard electrophilic center, which is the carbonyl carbon of the Weinreb amide. This leads to the formation of the corresponding α-bromo ketone. The stability of the Weinreb amide's tetrahedral intermediate directs this regioselectivity.

| Organometallic Reagent | Product | Mechanistic Insight |

| Grignard Reagents (RMgX) | α-Bromo ketone | Preferential attack at the carbonyl carbon due to the formation of a stable five-membered chelated intermediate. |

| Organolithium Reagents (RLi) | α-Bromo ketone | Similar to Grignard reagents, leads to the formation of the ketone via a stable intermediate. |

Conversely, softer nucleophiles might favor an Sₙ2 reaction at the carbon bearing the bromine atom. This would result in the substitution of the bromide and the formation of a new carbon-nucleophile bond, while leaving the Weinreb amide moiety intact. The choice of solvent and temperature can also influence this selectivity. For instance, polar aprotic solvents tend to favor Sₙ2 reactions.

The chemoselectivity can also be influenced by the steric hindrance around the reactive sites. A bulky nucleophile might find it easier to attack the less hindered carbon atom bearing the bromine.

Strategic Applications of 2 Bromo N Methoxy N Methylacetamide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

2-Bromo-N-methoxy-N-methylacetamide is a key precursor for several important carbon-carbon bond-forming reactions. By converting it into more complex reagents, chemists can access powerful synthetic methodologies for chain extension and the introduction of unsaturation.

Homologation Protocols (e.g., Two-Carbon Homologation)

Homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental operation in organic synthesis. Derivatives of this compound have been developed as effective two-carbon homologating agents. For instance, N-methoxy-N-methyl-2-phenylsulfonylacetamide, which can be synthesized from the parent bromoacetamide, serves as a synthetic equivalent for an acetyl anion or a formyl anion synthon. researchgate.net This reagent facilitates the two-carbon homologation of alkyl halides. researchgate.net The process involves the alkylation at the active methylene (B1212753) site of the sulfonyl acetamide (B32628), followed by the reductive removal of the phenylsulfonyl group. researchgate.net This methodology has been successfully applied in the synthesis of 2,3-dideoxy sugars. researchgate.net

| Reactant (Alkyl Halide) | Product (Homologated Weinreb Amide) | Application |

| Sugar Halide (e.g., 6j) | 2,3-Dideoxy Sugar Precursor | Natural Product Synthesis researchgate.net |

| Protected 4-deoxy-L-threitol derivative | L-Rhodinose Precursor | Carbohydrate Chemistry researchgate.net |

Olefination Strategies

Olefination reactions are indispensable tools for the synthesis of alkenes. This compound is not used directly in olefination but serves as a critical starting material for the preparation of specialized phosphonate (B1237965) and sulfone reagents that enable highly controlled and stereoselective alkene synthesis.

The Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds. This compound is a key building block for creating advanced Julia-Kocienski reagents. For example, it can be reacted with the sodium salt of 2-mercapto-1,3-benzothiazole to form a benzothiazolyl sulfide, which is then oxidized to the corresponding sulfone. nih.gov This sulfone can be further modified, for instance by fluorination, to generate a highly effective Julia-Kocienski olefination reagent, such as N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. nih.gov This reagent undergoes condensation reactions with various aldehydes and ketones to produce α-fluorovinyl Weinreb amides. nih.gov The stereoselectivity of these reactions can often be controlled by the choice of base and reaction conditions, with DBU-mediated reactions showing variable E/Z selectivity and NaH-mediated reactions providing high Z-selectivity. researchgate.netnih.gov

Table 1: Julia-Kocienski Olefination with N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide (3)

| Aldehyde/Ketone | Base | Conditions | Product | Yield (%) | Z:E Ratio |

| 4-Nitrobenzaldehyde | NaH | THF, 0 °C to rt | α-Fluoro-4-nitrostyryl Weinreb amide | 85 | >98:2 |

| Cyclohexanecarboxaldehyde | NaH | THF, 0 °C to rt | α-Fluorovinyl Weinreb amide derivative | 81 | >98:2 |

| 4-Nitrobenzaldehyde | DBU | THF, rt | α-Fluoro-4-nitrostyryl Weinreb amide | 80 | 80:20 |

| 4-Nitrobenzaldehyde | DBU | Toluene, rt | α-Fluoro-4-nitrostyryl Weinreb amide | 75 | 20:80 |

| N-Benzylpiperidone | NaH | THF, 0 °C to rt | Exocyclic α-fluorovinyl Weinreb amide | 57 | N/A |

Data compiled from literature reports. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is widely used for the stereoselective synthesis of alkenes. This compound is readily converted into HWE reagents via the Arbuzov reaction. acs.org For example, reaction with tris(2,2,2-trifluoroethyl)phosphite in the presence of KF/alumina yields N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide. researchgate.netacs.orgresearchgate.net This class of phosphonate, often referred to as a Still-Gennari type reagent, is particularly effective for the synthesis of (Z)-α,β-unsaturated amides from aldehydes with high stereoselectivity. researchgate.netacs.org

Table 2: Synthesis of (Z)-α,β-Unsaturated Weinreb Amides using a Phosphonate Reagent Derived from this compound

| Aldehyde | Base/Conditions | Solvent | Yield (%) | Z:E Ratio |

| Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | 91 | 97:3 |

| Benzaldehyde | KHMDS, 18-crown-6 | THF | 86 | 96:4 |

| 3-Phenylpropanal | KHMDS, 18-crown-6 | THF | 95 | 96:4 |

| Heptanal | KHMDS, 18-crown-6 | THF | 81 | 95:5 |

| Isovaleraldehyde | KHMDS, 18-crown-6 | THF | 94 | 94:6 |

Data represents typical results for this class of reaction. acs.org

Cyclopropanation and Related Ring-Forming Reactions

The direct application of this compound or its immediate derivatives as a primary reactant in cyclopropanation reactions is not extensively documented in the surveyed literature. However, its utility in this area is primarily indirect, arising from the reactivity of its downstream products. The α,β-unsaturated N-methoxy-N-methyl amides, which are efficiently synthesized via the Wittig-Horner and Julia olefination strategies described above, are excellent substrates for cyclopropanation reactions. researchgate.net The cyclopropanation of these Weinreb amides has been reported to provide cyclopropyl (B3062369) amides in significantly better yields than the corresponding reactions with α,β-unsaturated ketones. researchgate.net

Furthermore, there is an indirect connection through the formation of chiral ammonium (B1175870) ylides. Chiral ammonium salts, which can be prepared through the quaternization of amines with bromoacetamides, have been employed in the stereoselective synthesis of cyclopropanes. jku.at This suggests a potential, albeit multi-step, pathway from this compound to cyclopropane (B1198618) derivatives.

Synthesis of Diverse Organic Functional Groups

Beyond its role in constructing carbon backbones, this compound serves as a versatile electrophile for installing the N-methoxy-N-methylacetamido moiety onto various nucleophiles, leading to the formation of diverse functional groups and heterocyclic systems.

A prominent example is its use in the synthesis of substituted 1,3-selenazoles. mdpi.comnih.gov In a metal-free approach, an N-TBDPS-protected sulfoximine (B86345) is treated with n-butyllithium followed by the addition of this compound to furnish a key α-bromoalkanone intermediate in high yield (84%). mdpi.comnih.gov This intermediate then undergoes cyclization with various selenoamides to produce the target functionalized 1,3-selenazoles in good yields (72–88%). mdpi.comnih.gov

The compound also functions as a key alkylating agent in the synthesis of complex molecules with potential therapeutic applications. For example, in the development of β-lactamase inhibitors, this compound is used to alkylate amine precursors under basic conditions. google.comgoogle.com Similarly, it has been employed in the synthesis of 2,4-diaminothiazole derivatives being investigated for the treatment of Human African Trypanosomiasis. nih.gov In these syntheses, the compound acts as an electrophilic building block to introduce a specific side chain required for biological activity. google.comnih.gov

Formation of Aldehydes and Ketones

The Weinreb amide functionality within this compound is particularly useful for the synthesis of aldehydes and ketones. orientjchem.orgwikipedia.org Unlike other carboxylic acid derivatives, Weinreb amides react with organometallic reagents, such as Grignard reagents or organolithium compounds, to produce a stable tetrahedral intermediate. wikipedia.orgyoutube.com This intermediate resists over-addition of the nucleophile, a common side reaction that leads to the formation of alcohols. wikipedia.org Upon workup with an acid, the intermediate collapses to afford the desired ketone or aldehyde in high yield. youtube.comyoutube.com

This controlled reactivity is a significant advantage, allowing for the precise construction of carbonyl compounds. wikipedia.org The reaction is highly versatile and has been employed in the synthesis of numerous natural products and complex organic molecules. wikipedia.org

Preparation of Carboxylic Acid Derivatives (e.g., Esters, Carboxylic Acids)

While primarily known for ketone and aldehyde synthesis, this compound can also be a precursor to other carboxylic acid derivatives. For instance, hydrolysis of the Weinreb amide can yield the corresponding carboxylic acid. medchemexpress.com Furthermore, under specific conditions, it can be converted to esters, although this is a less common application. google.com The reactivity of the bromine atom allows for further functionalization prior to the transformation of the Weinreb amide, expanding the scope of accessible carboxylic acid derivatives.

Synthesis of α-Ketoacetals

A notable application of N-methoxy-N-methylamides, the parent class of compounds to which this compound belongs, is in the efficient preparation of α-ketoacetals. mdpi.comnih.gov The reaction of an α,α-dialkoxy Weinreb amide with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) provides α-ketoacetals in good to excellent yields. nih.gov This methodology offers a straightforward route to these valuable synthetic intermediates, which contain a versatile arrangement of functional groups. nih.gov

For example, the reaction of N-methoxy-N-methyl-2,2-dimethoxyacetamide with various organometallic reagents has been shown to produce a range of α-ketoacetals. mdpi.com

| Organometallic Reagent | Product (α-Ketoacetal) | Yield (%) |

| MeMgBr | 1,1-Dimethoxypropan-2-one | 97 |

| MeLi | 1,1-Dimethoxypropan-2-one | 95 |

| EtMgBr | 1,1-Dimethoxybutan-2-one | 90 |

| EtLi | 1,1-Dimethoxybutan-2-one | 89 |

| 4-Me-C6H4MgBr | 1,1-Dimethoxy-2-(4-methylphenyl)-ethan-2-one | 79 |

| Data sourced from Molecules 2012, 17(12), 13864-13878. mdpi.com |

Generation of α,β-Unsaturated Amides and Ketones

The bromine atom in this compound facilitates its use in the synthesis of α,β-unsaturated amides and ketones. Through elimination reactions, the double bond can be introduced. Subsequent reaction of the resulting α,β-unsaturated Weinreb amide with an organometallic reagent can then lead to the formation of an α,β-unsaturated ketone. This approach provides a valuable pathway to these important structural motifs, which are common in many biologically active compounds. rsc.org

Synthesis of Enamines and Carbinols

This compound is a useful reagent for the synthesis of enamines and carbinols. biosynth.comcymitquimica.com The electrophilic nature of the compound, due to the bromine atom, allows for nucleophilic substitution reactions. These reactions are key to forming the carbon-nitrogen bond in enamines and the carbon-oxygen bond in carbinols. biosynth.comcymitquimica.com

Precursor in the Synthesis of Nitrogen-Containing Scaffolds

The presence of both a nitrogen atom and a reactive bromine atom makes this compound a valuable precursor for the synthesis of various nitrogen-containing scaffolds.

Formation of β-Amino Weinreb Amides (e.g., via Aminochlorination)

A significant application lies in the synthesis of β-amino Weinreb amides. One notable method is the aminochlorination of α,β-unsaturated Weinreb amides. nih.gov This reaction, when carried out in an ionic liquid, can produce α-chloro-β-amino ketone derivatives with excellent regioselectivity. nih.gov This approach offers several advantages, including the use of readily available starting materials and milder reaction conditions compared to other methods. nih.gov The resulting β-amino Weinreb amides are important intermediates in organic synthesis and medicinal chemistry. nih.govnih.gov

A study demonstrated a new approach to synthesize 2-Ns-protected β-amino Weinreb amides through the aminochlorination of α,β-unsaturated Weinreb amides in an ionic liquid. nih.gov This process is advantageous as it can be performed at room temperature without the need for metal catalysts or an inert atmosphere. nih.gov

| Entry | Substrate (α,β-Unsaturated Weinreb Amide) | Product (β-Amino Weinreb Amide) | Yield (%) |

| 1 | N-methoxy-N-methylcinnamoylamide | 2-chloro-N-methoxy-N-methyl-3-((2-nitrophenyl)sulfonamido)-3-phenylpropanamide | 85 |

| 2 | (E)-N-methoxy-N-methyl-3-(4-methylphenyl)acrylamide | 2-chloro-3-((4-chlorophenyl)sulfonamido)-N-methoxy-N-methyl-3-(p-tolyl)propanamide | 82 |

| 3 | (E)-N-methoxy-N-methyl-3-(4-methoxyphenyl)acrylamide | 2-chloro-3-((4-chlorophenyl)sulfonamido)-N-methoxy-N-methyl-3-(4-methoxyphenyl)propanamide | 88 |

| Data sourced from Molecules 2014, 19(4), 4418-4427. |

Applications in Heterocyclic Synthesis

The dual functionality of this compound makes it a promising precursor for the synthesis of various heterocyclic systems. The α-bromo position allows for initial reactions to tether the acetyl unit to a scaffold, followed by cyclization reactions involving the Weinreb amide.

Indolizidines: The indolizidine skeleton is a core structure in many alkaloids. The synthesis of fused indolizinones can be achieved through methodologies like the Parham cyclization, which involves the intramolecular cyclization of an aryllithium species onto an electrophilic side chain. researchgate.netresearchgate.netscilit.com A plausible strategy for indolizidine synthesis using this compound would involve the initial N-alkylation of a brominated pyridine (B92270) derivative. Subsequent halogen-lithium exchange would generate an organolithium species that could cyclize onto the Weinreb amide carbonyl, forming the bicyclic core of the indolizidine system after a reduction step.

Pyridines: While direct alkylation of pyridine can be challenging, pyridine N-oxides can be activated and subsequently reacted with nucleophiles. nih.gov A potential application of this compound in pyridine synthesis could involve its use as an alkylating agent. The enolate of the bromo-Weinreb amide could potentially react with an activated pyridine derivative, introducing the acetamide side chain. The resulting intermediate could then undergo further manipulation and cyclization to form more complex substituted pyridines.

Pyridazines: Pyridazines are significant heterocyclic compounds often found in pharmaceuticals. nih.govnih.govresearchgate.net Their synthesis frequently involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). This compound can serve as a versatile C2 synthon. For example, substitution of the bromine with a suitable nucleophile can generate a precursor that, after conversion of the Weinreb amide to a ketone, creates a 1,4-dicarbonyl relationship. Subsequent condensation with hydrazine would lead to the formation of the pyridazine (B1198779) ring.

Synthesis of α-Fluoro Allyl Amines and Analogues

α-Fluoro allyl amines are important structural motifs in medicinal chemistry, acting as dipeptide isosteres. This compound is a key starting material for the synthesis of building blocks that lead to these fluorinated compounds.

A notable application involves the conversion of this compound into N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This is achieved by first reacting it with the sodium salt of 2-mercapto-1,3-benzothiazole, followed by oxidation and fluorination. nih.gov This fluorinated Julia-Kocienski olefination reagent then reacts with aldehydes and ketones to produce α-fluorovinyl Weinreb amides. nih.govnih.gov These intermediates are then readily converted into α-fluoro allyl amines, for instance, through reduction of the Weinreb amide to an aldehyde followed by reductive amination. nih.gov This strategy has been successfully applied to the synthesis of a known dipeptidyl peptidase II inhibitor. nih.gov Another relevant transformation is the direct nucleophilic substitution of the bromine in α-bromoamides with a fluoride (B91410) source, which can be promoted by silver salts, providing a direct route to α-fluoroamides. researchgate.net

| Starting Material | Key Transformation | Intermediate | Final Product Class | Ref. |

| This compound | Reaction with 2-mercaptobenzothiazole, oxidation, fluorination | N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide | α-Fluorovinyl Weinreb Amides | nih.gov |

| α-Fluorovinyl Weinreb Amide | Reduction & Reductive Amination | α-Fluoro Allyl Aldehyde | α-Fluoro Allyl Amines | nih.gov |

| α-Bromoamide | Silver-promoted Fluorination | Aziridinone intermediate | α-Fluoroamides | researchgate.net |

Role in Total Synthesis of Complex Natural Products and Synthetic Analogues (e.g., Phellilane L)

The inherent reactivity of the α-bromo Weinreb amide motif makes it a valuable tool in the assembly of complex natural products. The ability to first use the bromo-group in substitution or addition reactions and then convert the Weinreb amide into a ketone provides a powerful one-two punch for carbon-carbon bond formation.

However, a direct role for this compound in the published total synthesis of the sesquiterpenoid Phellilane L has not been identified. Phellilane L is a cyclopropane-containing natural product isolated from the medicinal mushroom Phellinus linteus. acs.orgnih.govresearchgate.net Its total synthesis was achieved through a strategy featuring a stereoselective one-pot intermolecular alkylation/cyclization/lactonization of an epoxyiodide to construct the key cyclopropane-γ-lactone intermediate. acs.orgnih.gov This highlights that while Weinreb amides are powerful tools, a diverse array of strategies are employed in the synthesis of complex targets.

| Natural Product | Key Synthetic Strategy | Use of this compound | Ref. |

| Phellilane L | One-pot intermolecular alkylation/cyclization/lactonization | Not reported in the described synthesis | acs.orgnih.gov |

Directed C-H Functionalization Methodologies

In recent years, the Weinreb amide functional group has been explored as a directing group for transition metal-catalyzed C-H functionalization, a field that offers novel and efficient routes to molecular complexity by activating otherwise inert C-H bonds.

The N-methoxy-N-methylamide moiety can act as a coordinating group to direct a transition metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring or at the β- or γ-position of an aliphatic chain. This directed metalation allows for the selective introduction of new functional groups. Although considered a weakly coordinating group compared to others, its utility has been demonstrated with various transition metals, including ruthenium, palladium, and iridium. nih.gov

Palladium is a workhorse in cross-coupling and C-H activation chemistry. The Weinreb amide group can direct palladium catalysts to functionalize ortho C-H bonds of arenes and benzylic C-H bonds. For instance, palladium-catalyzed C-H arylation has been reported between aryl or benzyl (B1604629) Weinreb amides and iodoarenes. nih.gov These reactions show good tolerance for various substituents, including halogens on the Weinreb amide substrate. While specific examples detailing the direct C-H halogenation of a substrate already containing the this compound are not prominent, the general methodology of palladium-catalyzed C-H activation directed by Weinreb amides is well-established for introducing various functionalities.

Iridium catalysts have shown remarkable efficacy in C-H functionalization reactions directed by Weinreb amides. These transformations are often characterized by their high regioselectivity and mild conditions.

Key Iridium-Catalyzed Reactions Directed by Weinreb Amides:

| Reaction Type | Catalyst System (Typical) | Functional Group Introduced | Ref. |

| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | Boryl (e.g., -Bpin) | nih.gov |

| C-H Iodination | [Cp*Ir(H₂O)₃][SO₄] / NIS | Iodo | nih.gov |

| C-H Amination | Iridium catalyst / Troc azide | Amino (-NHTroc) | nih.gov |

These iridium-catalyzed methods, particularly borylation and halogenation, provide intermediates that are themselves highly versatile. The resulting ortho-functionalized Weinreb amides can be further elaborated using the vast toolkit of cross-coupling reactions, demonstrating the power of combining directed C-H activation with the classical reactivity of the Weinreb amide.

Advanced Methodological Considerations and Future Research Directions

Development of Stereoselective and Enantioselective Transformations

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern medicinal and materials chemistry. While reactions involving 2-Bromo-N-methoxy-N-methylacetamide have traditionally focused on achiral applications, there is a significant opportunity to develop stereoselective transformations.

Research into related N-protected aminoacetaldehydes has shown that stereoselectivity can be achieved with high efficiency. For instance, the base-mediated formation of 2-oxyenamides from N-protected aminoacetaldehydes proceeds with a strong preference for the Z-isomer. chemrxiv.org Mechanistic proposals suggest that this stereochemical outcome is directed by the formation of a thermodynamically preferred (Z)-enolate, which may be stabilized by intramolecular hydrogen bonding. chemrxiv.org Although this compound lacks the N-H group for such hydrogen bonding, the underlying principle of controlling enolate geometry is key.

Future research should focus on employing chiral catalysts to induce enantioselectivity. Organocatalysis, in particular, offers a promising avenue. For example, cinchona alkaloid derivatives have been successfully used to catalyze the atroposelective construction of axially chiral 1,2-azoles with excellent yields and enantioselectivities. researchgate.net A similar strategy could be applied to reactions involving this compound, where a chiral catalyst could selectively recognize one prochiral face of a key intermediate. The development of such a process would involve systematic screening of catalysts, solvents, and reaction conditions to achieve high enantiomeric excess (ee).

Table 1: Hypothetical Catalyst Screening for Enantioselective Alkylation This table illustrates a potential approach to optimizing an enantioselective reaction involving this compound and a nucleophile.

| Entry | Chiral Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cinchona Alkaloid C1 (10) | Toluene | -20 | 75 | 60 |

| 2 | Cinchona Alkaloid C2 (10) | Toluene | -20 | 72 | 65 |

| 3 | Cinchona Alkaloid C2 (10) | CH₂Cl₂ | -20 | 80 | 78 |

| 4 | Cinchona Alkaloid C2 (10) | CH₂Cl₂ | -40 | 85 | 92 |

| 5 | Phase-Transfer Catalyst A (5) | Toluene/H₂O | 0 | 60 | 45 |

Design and Synthesis of Labeled Compounds for Mechanistic Probes and Tracing Studies (e.g., ¹³C-Labeling)

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing the metabolic fate of molecules. The synthesis of ¹³C-labeled this compound would enable detailed mechanistic investigations using Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of isotopically labeled building blocks is a well-developed field. For instance, ¹³C-labeled DNA phosphoramidites have been synthesized starting from commercially available 2-bromopropionic acid and using ¹³C-potassium cyanide as the isotope source. nih.gov A similar strategy could be employed for the target compound. A plausible synthetic route would involve the reaction of ¹³C-labeled bromoacetic acid with N,O-dimethylhydroxylamine.

Furthermore, advanced methods like palladium-catalyzed C(sp³)–H functionalization have emerged as powerful tools for the high-yield synthesis of ¹³C methyl-labeled amino acids. nih.govrsc.org These labeled amino acids are then incorporated into proteins to study their structure and dynamics in complex biological systems like mammalian cells. nih.govrsc.org A labeled version of this compound could similarly be used to modify biomolecules, allowing researchers to track the modification site and study its effect on biological function.

Table 2: Proposed Synthesis of [1-¹³C]-2-Bromo-N-methoxy-N-methylacetamide

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | [1-¹³C]-Bromoacetic acid, Thionyl chloride | Catalytic DMF, reflux | [1-¹³C]-Bromoacetyl chloride | Activation of carboxylic acid |

| 2 | [1-¹³C]-Bromoacetyl chloride, N,O-Dimethylhydroxylamine hydrochloride | Pyridine (B92270), CH₂Cl₂, 0°C to rt | [1-¹³C]-2-Bromo-N-methoxy-N-methylacetamide | Amide bond formation |

Catalyst Development and Optimization for Reactions Involving this compound

The efficiency and selectivity of reactions involving this compound are highly dependent on the catalyst employed. While it serves as a reagent in many contexts, its participation in catalytic cycles is a key area for development. For example, the synthesis of related amides has been achieved using an eco-friendly and recyclable magnetic nanoparticle-supported catalyst (Fe₃O₄). Other transformations utilize metal-based catalysis, such as the zinc-mediated Barbier reaction catalyzed by DIBAL-H.

Future research should aim to develop novel catalytic systems tailored for specific transformations. This includes:

Developing more active and selective metal catalysts for cross-coupling reactions where the bromo-acetamide acts as an electrophilic partner.

Exploring organocatalytic approaches to avoid metal contamination in products, which is crucial for medicinal chemistry applications. researchgate.net

Optimizing existing catalytic processes by systematically varying parameters such as catalyst loading, ligand structure, solvent, temperature, and reaction time to maximize yield and minimize side products.

Computational and Theoretical Chemistry Studies on Reactivity, Selectivity, and Mechanism

Computational and theoretical chemistry provide powerful insights into molecular properties and reaction dynamics that are often difficult to probe experimentally. For this compound, computational studies can predict fundamental properties and model complex reaction pathways.

Predicted physicochemical properties offer a baseline for understanding the compound's behavior. echemi.com More advanced studies, such as the prediction of collision cross-section (CCS) values, can aid in the identification of the compound and its reaction intermediates in mass spectrometry-based analyses. uni.lu

Table 3: Predicted Physicochemical and Mass Spectrometry Properties

| Property | Predicted Value | Source |

| Density | 1.536 ± 0.06 g/cm³ | echemi.com |

| Boiling Point | 158.7 ± 42.0 °C | echemi.com |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.98113 | 128.5 |

| [M+Na]⁺ | 203.96307 | 139.3 |

| [M-H]⁻ | 179.96657 | 133.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Future theoretical work should focus on modeling entire reaction mechanisms. For example, density functional theory (DFT) calculations could be used to:

Investigate the transition states of nucleophilic substitution reactions to understand reactivity patterns.

Model the proposed enolate stabilization mechanisms to guide the development of stereoselective reactions. chemrxiv.org

Explore complex reaction pathways, such as those potentially involving both free-radical and ionic steps, which have been observed for related compounds like N-bromoacetamide in reactions with olefins. researchgate.net

Exploration of Emerging Applications and Unexplored Reactivity Pathways

While its use as a Weinreb amide precursor is a primary application, emerging research points to more direct roles in bioactive compound synthesis and chemical biology.

Emerging Applications:

Medicinal Chemistry: Derivatives of the compound have been identified in screening campaigns as potential antiparasitic agents, showing nanomolar activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. It has also served as a key intermediate in the synthesis of novel quinolone derivatives with potential antibacterial properties.

Chemical Biology: Its ability to act as a selective electrophile makes it suitable for the modification of nucleophilic residues in biomolecules, aiding in the study of biological pathways and the development of biochemical assays.

Unexplored Reactivity: The reactivity of this compound has not been fully explored. The reaction of N-bromoacetamide with olefins was found to produce 2-bromo-N-bromoacetimidates, a novel class of compounds, through a process involving both radical and ionic steps. researchgate.net It is plausible that this compound could participate in similar, yet undiscovered, addition reactions to unsaturated systems, opening up new synthetic methodologies. Future work should investigate its reactivity with a wider range of substrates, including alkenes, alkynes, and aromatic systems, under various catalytic conditions to uncover these novel transformation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-N-methoxy-N-methylacetamide, and how are reaction conditions optimized?

- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a zinc-mediated Barbier reaction, this compound (1.8 equiv) reacts with oct-7-enal in THF under DIBAL-H catalysis at 50°C, yielding 48% product after purification by silica gel chromatography . Optimization includes controlling stoichiometry (excess bromide reagent) and temperature to minimize side reactions. Alternative protocols using NaH in DMF for similar bromoacetamides suggest base-sensitive conditions require inert atmospheres and low temperatures .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR identifies bromine’s deshielding effects on adjacent protons and carbonyl groups. For example, in related N-methoxy-N-methylacetamides, the carbonyl peak appears at ~165–170 ppm in ¹³C NMR .

- X-ray crystallography : Single-crystal X-ray diffraction resolves bromine’s steric and electronic effects on molecular packing. For brominated acetamides, intermolecular halogen bonds (C–Br···O) often stabilize crystal lattices .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

Q. What are common reactivity patterns of this compound in organic synthesis?

- The bromide acts as a leaving group in nucleophilic substitutions (e.g., Grignard or Suzuki couplings). The Weinreb amide moiety (N-methoxy-N-methyl) directs regioselective ketone formation upon reaction with organometallic reagents . Competing elimination pathways under strong bases require careful pH control .

Advanced Research Questions

Q. How can researchers address low yields in transition metal-catalyzed reactions involving this compound?

- Low yields may arise from bromide displacement competing with desired metal insertion. Strategies include:

- Using polar aprotic solvents (THF, DMF) to stabilize intermediates .

- Adding catalytic Zn or Mg to suppress β-hydride elimination .

- Monitoring reaction progress via TLC or GC-MS to identify side products early .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Discrepancies in NMR shifts may result from solvent polarity or dynamic equilibria (e.g., rotamers). For example, in DMSO-d₆, amide protons may exhibit broad peaks due to hydrogen bonding. Cross-validation with DFT calculations (B3LYP/6-311G++(d,p)) predicts electronic environments and aligns with experimental data .

Q. What computational methods predict the biological activity of brominated acetamide derivatives?

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess reactivity. A smaller gap (~4–5 eV) correlates with higher electrophilicity, enhancing interactions with biological targets .

- Molecular Docking : Simulates binding affinities to enzymes (e.g., Tankyrase-1/2 for anticancer activity). Docking scores <−7 kcal/mol suggest strong interactions .

Q. What challenges arise in crystallizing brominated acetamides, and how are they mitigated?

- Bromine’s heavy atom effect complicates crystal growth due to increased electron density. Techniques include:

- Slow evaporation from dichloromethane/hexane mixtures .

- Using seeding from analogous structures (e.g., 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine) to induce nucleation .

Q. How does steric hindrance from the methoxy-methyl group influence stability under acidic/basic conditions?

- The N-methoxy-N-methyl group reduces amide hydrolysis by sterically shielding the carbonyl. However, strong acids (HCl, H₂SO₄) or prolonged heating (>50°C) can cleave the methoxy group, forming N-methylamide byproducts . Stability assays via HPLC or ¹H NMR under varying pH/temperature are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。